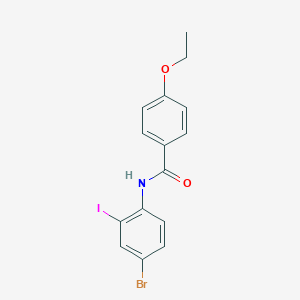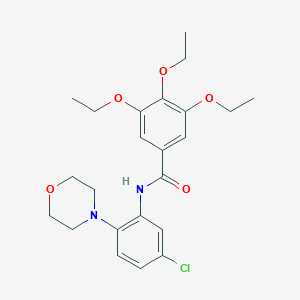![molecular formula C22H18N2O2S B283277 N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-methoxybenzamide](/img/structure/B283277.png)
N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMB and is known to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of BMB is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins involved in various biological processes. BMB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. BMB has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BMB has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. BMB has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. In addition, BMB has been shown to have anti-microbial effects by inhibiting the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BMB in lab experiments is its wide range of biological activities. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a useful tool for studying various biological processes. However, one of the limitations of using BMB in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cells and tissues, and caution should be taken when using it in experiments.
Zukünftige Richtungen
There are several future directions for the study of BMB. One area of research is the development of new synthetic methods for this compound. Another area of research is the identification of new biological activities and potential therapeutic applications for BMB. Additionally, the development of analogs and derivatives of BMB may lead to the discovery of new compounds with even greater biological activities and therapeutic potential.
Conclusion:
In conclusion, N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. While there are some limitations to using BMB in lab experiments, its potential benefits make it a valuable tool for studying various biological processes.
Synthesemethoden
The synthesis of BMB involves the reaction of 4-(1,3-benzothiazol-2-yl)benzylamine with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure BMB.
Wissenschaftliche Forschungsanwendungen
BMB has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. BMB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C22H18N2O2S |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-3-methoxybenzamide |
InChI |
InChI=1S/C22H18N2O2S/c1-26-18-6-4-5-17(13-18)21(25)23-14-15-9-11-16(12-10-15)22-24-19-7-2-3-8-20(19)27-22/h2-13H,14H2,1H3,(H,23,25) |
InChI-Schlüssel |
LZVAZNOABVZUAT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B283197.png)
![2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone](/img/structure/B283200.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283201.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B283206.png)
![5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283207.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283210.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283211.png)


![N-benzyl-2-[4-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B283216.png)
![N-benzyl-2-[5-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B283218.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]-2-methylpropanamide](/img/structure/B283221.png)
![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B283223.png)